molecular formula C28H46O4 B1194790 (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol CAS No. 88191-06-4

(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol

Cat. No. B1194790
CAS RN: 88191-06-4
M. Wt: 446.7 g/mol
InChI Key: NYMHFYDQBMRBMB-IUMXJWHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol is a 3beta-sterol that is ergosta-7,22-dien-3-ol substituted by additional hydroxy groups at positions 5, 6 and 9 (3beta,5alpha,6beta,22E stereoisomer). It has been isolated from the endophytic fungus, Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a 3beta-sterol, a 5alpha-hydroxy steroid, a 6beta-hydroxy steroid and a 9-hydroxy steroid.

Scientific Research Applications

Isolation and Structural Analysis

  • Isolation from Fungi: This compound has been isolated from various fungi, including Lactarium volemus and Ginkgo biloba, demonstrating its natural occurrence in different fungal species. The isolation processes often involve chromatographic methods, and the structure is typically elucidated through extensive spectroscopic analysis (Yue et al., 2001); (Qin et al., 2009).

Potential Biological Activities

  • Anti-tumor Properties: Research on marine-derived fungi has indicated potential anti-tumor activity of this compound, suggesting its relevance in cancer research and potential therapeutic applications (Gao et al., 2008).
  • Cytotoxicity: Studies involving ergosterol derivatives, including this compound, have shown moderate cytotoxicity against tumor cells, indicating its potential as an anti-cancer agent (Kwon et al., 2002).

Chemical Diversity and Sterol Analysis

  • Chemical Characterization in Mushrooms: The compound has been identified in various mushrooms, showcasing the chemical diversity and complexity of mushroom sterols. Its identification contributes to the broader understanding of mushroom biochemistry and potential health benefits (Yaoita et al., 2001); (Jinming et al., 2001).

Enzymatic Inhibition

  • Phospholipase A(2) Inhibition: This compound, among others, has been isolated from fungi like Lactarius hatsudake, where it demonstrated selective inhibitory activity against certain enzymes. This suggests potential pharmacological uses in enzyme regulation (Gao et al., 2007).

properties

CAS RN

88191-06-4

Product Name

(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

(3S,5R,6R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,6,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,5,6,9-tetrol

InChI

InChI=1S/C28H46O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,24,29-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,24+,25+,26+,27+,28-/m0/s1

InChI Key

NYMHFYDQBMRBMB-IUMXJWHTSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(C4(C3(CCC(C4)O)C)O)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(C4(C3(CCC(C4)O)C)O)O)O)C

synonyms

9-hydroxycerevisterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol
Reactant of Route 2
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol
Reactant of Route 3
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol
Reactant of Route 4
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol
Reactant of Route 5
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol
Reactant of Route 6
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol

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